H-DL-Arg-DL-Asn-DL-xiIle-DL-Ala-DL-Glu-DL-xiIle-DL-xiIle-DL-Lys-DL-Asp-DL-xiIle-OH
Description
H-DL-Arg-DL-Asn-DL-xiIle-DL-Ala-DL-Glu-DL-xiIle-DL-xiIle-DL-Lys-DL-Asp-DL-xiIle-OH is a synthetic peptide composed of alternating D- and L-configured amino acids, including non-standard residues such as xiIle (a modified isoleucine derivative). Its structural complexity arises from the racemic DL-amino acids, which may confer resistance to enzymatic degradation compared to all-L peptides .
Properties
IUPAC Name |
2-[[2-[[6-amino-2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H93N15O16/c1-10-25(5)38(65-46(77)33(23-35(55)68)62-43(74)30(54)17-16-22-58-52(56)57)48(79)59-29(9)42(73)60-32(19-20-36(69)70)45(76)64-40(27(7)12-3)50(81)66-39(26(6)11-2)49(80)61-31(18-14-15-21-53)44(75)63-34(24-37(71)72)47(78)67-41(51(82)83)28(8)13-4/h25-34,38-41H,10-24,53-54H2,1-9H3,(H2,55,68)(H,59,79)(H,60,73)(H,61,80)(H,62,74)(H,63,75)(H,64,76)(H,65,77)(H,66,81)(H,67,78)(H,69,70)(H,71,72)(H,82,83)(H4,56,57,58) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHKMHHYUVMXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H93N15O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1184.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a common method for assembling peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired sequence is complete.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from impurities.
Chemical Reactions Analysis
Types of Reactions
The peptide “H-DL-Arg-DL-Asn-DL-xiIle-DL-Ala-DL-Glu-DL-xiIle-DL-xiIle-DL-Lys-DL-Asp-DL-xiIle-OH” can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reducing agents such as DTT or TCEP can break disulfide bonds, reducing the peptide to its linear form.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: DTT (dithiothreitol), TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Site-directed mutagenesis kits, chemical modification reagents.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Linearized peptide without disulfide bonds.
Substitution: Modified peptide with substituted amino acids.
Scientific Research Applications
The peptide “H-DL-Arg-DL-Asn-DL-xiIle-DL-Ala-DL-Glu-DL-xiIle-DL-xiIle-DL-Lys-DL-Asp-DL-xiIle-OH” has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of peptide-based drugs, cosmetics, and biomaterials.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, and ion channels, modulating their activity. The pathways involved may include:
Binding to receptors: Activating or inhibiting signaling pathways.
Enzyme inhibition: Blocking the active site of enzymes, preventing substrate binding.
Ion channel modulation: Altering ion flow across cell membranes, affecting cellular functions.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Peptides
Key Observations :
- The target peptide shares the use of DL-amino acids and modified residues (e.g., xiIle) with the compound in , which may enhance metabolic stability but complicate stereochemical purity during synthesis.
- Smaller DL-configured compounds like DL-ALANYL-DL-ASPARAGINE and H-DL-Abu-OH lack modified residues, highlighting the target’s advanced complexity.
Key Observations :
- The target peptide’s charged residues (Arg, Lys, Glu, Asp) suggest possible interactions with biological membranes or proteins, akin to cationic antimicrobial peptides.
- Safety data from indicates that DL-configured amino acid derivatives may require precautions against skin/eye irritation, which likely applies to the target peptide.
Challenges and Limitations
- Stereochemical Complexity : The racemic DL-configuration complicates synthesis and purification, increasing costs and risk of byproducts .
- Data Gaps: Limited experimental data on the target peptide’s stability, solubility, or in vivo behavior necessitate caution in extrapolating findings from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
